molecular formula C46H56N12O6 B13725455 (S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec

(S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec

Cat. No.: B13725455
M. Wt: 873.0 g/mol
InChI Key: WZHKXNSOCOQYQX-BMUSPDEKSA-N
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Description

(S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including indole, imidazole, and amino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the indole and imidazole rings through cyclization reactions.
  • Coupling reactions to attach the indole and imidazole groups to the main carbon chain.
  • Amination reactions to introduce amino groups at specific positions.
  • Protection and deprotection steps to ensure selective reactions at desired sites.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Implementation of continuous flow chemistry for efficient large-scale production.
  • Purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec can undergo various chemical reactions, including:

    Oxidation: The indole and imidazole rings can be oxidized under specific conditions.

    Reduction: Amino groups can be reduced to form corresponding amines.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Binding to enzymes, receptors, or other proteins to modulate their activity.

    Pathways: Influencing signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec: Similar in structure but may have different functional groups or stereochemistry.

    This compound: Another similar compound with variations in the indole or imidazole rings.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C46H56N12O6

Molecular Weight

873.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

InChI

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34+,37+,38+,39+,40-/m1/s1

InChI Key

WZHKXNSOCOQYQX-BMUSPDEKSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N

Origin of Product

United States

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